molecular formula C13H16N4OS B5191446 N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B5191446
M. Wt: 276.36 g/mol
InChI Key: XJWQCKAQVVUQSS-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an isopropyl group and a triazole ring attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiolating agents such as thiourea or thiols.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole intermediate with 4-isopropylphenyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the triazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated products and modified triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
  • N-(4-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
  • N-(4-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Uniqueness

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its hydrophobicity and steric interactions. This can result in different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-9(2)10-3-5-11(6-4-10)16-12(18)7-19-13-14-8-15-17-13/h3-6,8-9H,7H2,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWQCKAQVVUQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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